molecular formula C22H18N2O3 B5965274 3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B5965274
M. Wt: 358.4 g/mol
InChI Key: BPXAEWARTHZCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MBP-3 or MBP-3B and belongs to the family of benzamide derivatives. In

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood. However, studies have suggested that MBP-3 exerts its anti-cancer effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. MBP-3 has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels, which may contribute to the neuroprotective effects of MBP-3.
Biochemical and Physiological Effects:
Studies have shown that 3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide exhibits potent anti-cancer, neuroprotective, and anti-inflammatory effects. MBP-3 has been shown to induce apoptosis in cancer cells, inhibit the activity of AChE, and reduce inflammation in models of rheumatoid arthritis. Furthermore, MBP-3 has been shown to improve cognitive function in models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in laboratory experiments include its potent anti-cancer, neuroprotective, and anti-inflammatory effects. Additionally, the synthesis method of MBP-3 has been optimized to provide high yields and purity of the compound. However, the limitations of using MBP-3 in laboratory experiments include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One potential direction is to further investigate the mechanism of action of MBP-3 in order to better understand its therapeutic potential. Additionally, future studies could focus on the development of novel derivatives of MBP-3 with improved potency and selectivity. Furthermore, the potential of MBP-3 as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis could be explored in more detail. Finally, the use of MBP-3 in combination with other anti-cancer agents could be investigated for its potential synergistic effects.

Synthesis Methods

The synthesis of 3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the reaction of 5-methyl-2-aminobenzoxazole with 3-bromoanisole in the presence of a palladium catalyst. The resulting intermediate is then coupled with 3-aminobenzamide in the presence of a copper catalyst to yield the final product. This method has been optimized to provide high yields and purity of the compound.

Scientific Research Applications

3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. Several studies have shown that MBP-3 exhibits potent anti-cancer activity against various cancer cell lines such as breast, lung, and colon cancer. Additionally, MBP-3 has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. Furthermore, MBP-3 has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-9-10-20-19(11-14)24-22(27-20)16-6-3-7-17(12-16)23-21(25)15-5-4-8-18(13-15)26-2/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXAEWARTHZCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.